

dCBP-1: A Potent and Selective Dual Degrader of p300/CBP Histone Acetyltransferases

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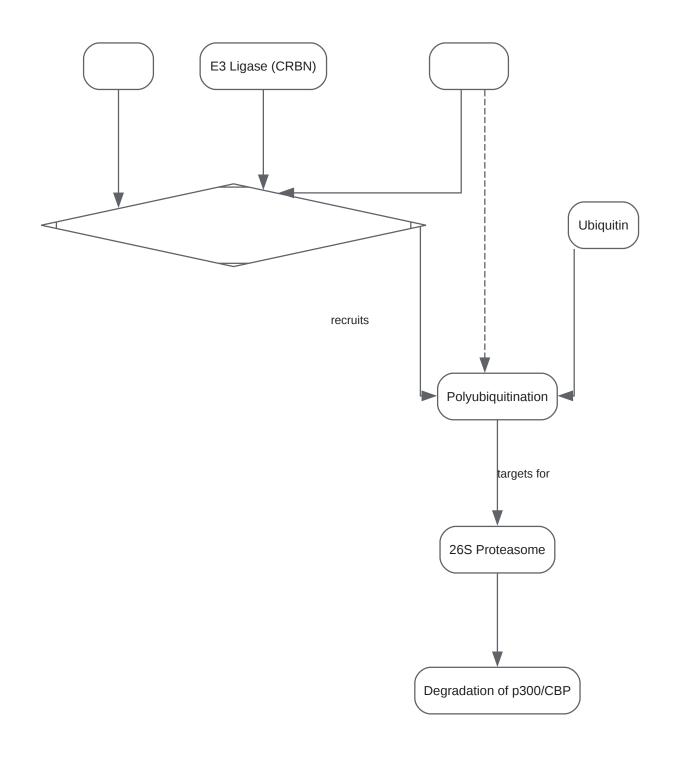
A Comparative Guide for Researchers and Drug Development Professionals

The selective degradation of protein targets represents a powerful therapeutic strategy. **dCBP-1** has emerged as a potent and selective heterobifunctional degrader that targets the paralogous histone acetyltransferases p300 and CREB-binding protein (CBP) for proteasomal degradation. This guide provides a comprehensive comparison of **dCBP-1** with other known p300/CBP inhibitors and degraders, supported by experimental data to confirm its selectivity and mechanism of action.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

dCBP-1 is a Proteolysis Targeting Chimera (PROTAC) that functions by co-opting the cell's natural protein disposal machinery. It is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of p300/CBP and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the polyubiquitination of p300 and CBP, marking them for degradation by the 26S proteasome. This targeted degradation leads to a rapid and sustained depletion of both p300 and CBP proteins within the cell.[1][2]





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Mechanism of dCBP-1 action.

Comparative Degradation Efficiency

dCBP-1 demonstrates potent and rapid degradation of both p300 and CBP. Studies in various cell lines, including multiple myeloma and prostate cancer cells, show near-complete



degradation of both proteins within a few hours of treatment with nanomolar concentrations of **dCBP-1**.[3][4] In comparative studies, **dCBP-1** exhibits superior or comparable degradation potency to other reported p300/CBP degraders.

Compo	Target(s)	DC50 (p300)	DC50 (CBP)	Dmax	Onset of Action	Cell Line	Referen ce
dCBP-1	p300/CB P	Not explicitly stated in direct comparis on	Not explicitly stated in direct comparis on	>90% for both	< 1 hour	HAP1	[5]
JQAD1	p300 selective	Degrade s p300	Marked degradati on of CBP at 48h	Not specified	~24 hours for p300	HAP1	[5][6]
CBPD- 409	p300/CB P	Enhance d degradati on vs dCBP-1	Enhance d degradati on vs dCBP-1	Not specified	< 1 hour	Prostate Cancer Cell Lines	[7]

Selectivity Profile

A key attribute of an effective chemical probe is its selectivity. While **dCBP-1** is a dual degrader of the highly homologous p300 and CBP proteins, it exhibits selectivity against other bromodomain-containing proteins. Proteomic analyses have confirmed that treatment with **dCBP-1** leads to the specific degradation of p300 and CBP without significantly affecting the levels of other bromodomain proteins, such as those in the BET family (e.g., BRD4).[8]



Bromodomain Family	Representative Proteins	dCBP-1 Activity
p300/CBP	p300, CBP	Potent Degrader
BET	BRD2, BRD3, BRD4, BRDT	No significant degradation
Other	e.g., CREBBP, BAZ2B, etc.	Generally inactive

Note: A comprehensive BROMOscan profile is recommended for a complete understanding of off-target activities.

Comparison with p300/CBP Inhibitors

dCBP-1 offers a distinct advantage over traditional small molecule inhibitors that target the catalytic histone acetyltransferase (HAT) domain or the bromodomain of p300/CBP. While inhibitors like A-485 and CPI-1612 block the enzymatic activity, and bromodomain inhibitors prevent reader domain interactions, dCBP-1 eliminates the entire protein scaffold, thereby ablating both catalytic and non-catalytic functions.[2] This complete removal of the target protein can lead to more profound and sustained biological effects. For instance, dCBP-1 treatment has been shown to cause a near-complete loss of H3K27 acetylation, a hallmark of active enhancers, which is not always achievable with equivalent doses of p300/CBP inhibitors. [5][6]

Compound Type	Compound Example	Mechanism of Action	Effect on p300/CBP
PROTAC Degrader	dCBP-1	Induces proteasomal degradation	Protein elimination
HAT Inhibitor	A-485, CPI-1612	Inhibits acetyltransferase activity	Blocks enzymatic function
Bromodomain Inhibitor	GNE-049, CCS1477	Prevents acetyl-lysine binding	Blocks reader function

Experimental Protocols

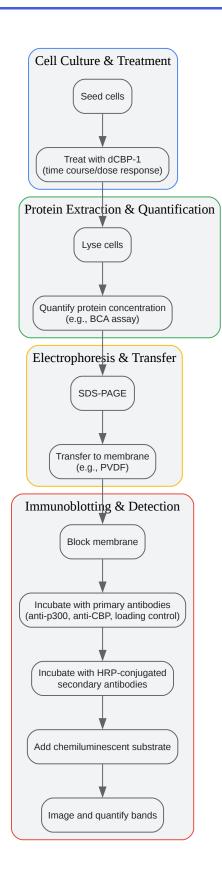


The following are generalized protocols for key experiments used to characterize **dCBP-1**. Specific parameters should be optimized for individual experimental setups.

Western Blotting for Protein Degradation

This method is used to visualize and quantify the reduction in p300 and CBP protein levels following **dCBP-1** treatment.





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Western Blotting Workflow.



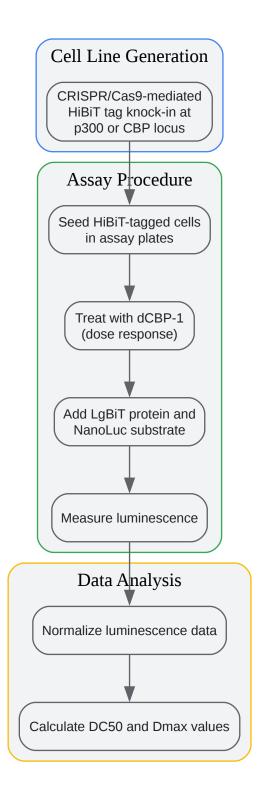
Protocol Steps:

- Cell Lysis: After treatment with dCBP-1, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
- SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
- Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with primary antibodies specific for p300, CBP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

HiBiT Assay for Quantitative Degradation Analysis

The HiBiT assay provides a quantitative method to determine the kinetics of protein degradation (DC50 and Dmax) in live cells. This involves CRISPR/Cas9-mediated insertion of a small HiBiT tag into the endogenous p300 or CBP locus.





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HiBiT Assay Workflow.

Protocol Steps:



- Cell Seeding: Plate CRISPR-edited cells expressing HiBiT-tagged p300 or CBP in a white, opaque 96-well plate.
- Compound Treatment: Treat cells with a serial dilution of dCBP-1 and incubate for the desired time period.
- Lysis and Detection: Add Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate.
- Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of remaining HiBiT-tagged protein.
- Data Analysis: Normalize the data to vehicle-treated controls and fit to a dose-response curve to determine the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values.[9]

Conclusion

dCBP-1 is a highly potent and selective dual degrader of p300 and CBP. Its ability to induce rapid and sustained protein elimination offers a distinct and often more powerful alternative to traditional inhibitors. The experimental data robustly supports its on-target activity and selectivity, making it an invaluable tool for researchers studying the roles of p300/CBP in health and disease, and a promising candidate for further therapeutic development.

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